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Phenanthro[1,10,9,8-opqra]perylene

Cat. No.: B092016
CAS No.: 190-39-6
M. Wt: 350.4 g/mol
InChI Key: RYQHWGXLBQHJST-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgresearchgate.net These molecules, made up exclusively of carbon and hydrogen atoms, can have their rings arranged in linear, clustered, or angular formations. researchgate.net PAHs are typically uncharged, non-polar, and planar molecules, with many appearing colorless. wikipedia.org Their existence in nature can be attributed to both natural processes, such as forest fires and geological formation of fossil fuels like coal and oil, and anthropogenic activities, including the incomplete combustion of organic matter from engine exhaust, incinerators, and tobacco smoke. wikipedia.orgresearchgate.net

In the realm of advanced research, PAHs have garnered significant attention for their diverse properties and potential applications. Their large conjugated π-bond systems, similar to graphite (B72142), make them promising candidates for new cathode materials in energy storage technologies like aluminum-ion batteries. nih.gov Researchers are exploring PAHs as an alternative to traditional graphite cathodes, as they may offer higher charge storage capacity. nih.gov Furthermore, the unique electronic properties of PAHs make them a focal point in the development of organic electronics. They are investigated for use in organic field-effect transistors (OFETs), where their molecular structure can be tailored to achieve high charge carrier mobility. youtube.com The study of PAHs also extends to materials science, where they are used as building blocks for novel materials with specific optical and electronic characteristics. acs.org

Academic Significance of Phenanthro[1,10,9,8-opqra]perylene within PAH Chemistry

Within the vast family of PAHs, this compound, also known as bisanthene, holds particular academic significance. researchgate.net This compound is a polycyclic aromatic hydrocarbon characterized by a distinctive fused aromatic system that results in a planar structure and extended π-conjugation. Its unique bay-region fusion pattern is a key contributor to its notable electronic properties.

One of the most compelling aspects of this compound in contemporary research is its predicted spin-polarized magnetic ground state. This property makes it a subject of investigation for potential applications in spintronics, a field of technology that aims to utilize the intrinsic spin of electrons in addition to their charge. Furthermore, derivatives of this parent hydrocarbon, particularly its quinone forms, are of significant interest. researchgate.net These derivatives play a crucial role in various biological activities and are explored for their potential as photosensitizers. The study of these derivatives helps in understanding structure-activity relationships within this class of compounds. researchgate.net

Historical Context of Scholarly Inquiry into this compound and its Derivatives

Scholarly inquiry into this compound and its derivatives has evolved over several decades. Foundational physicochemical data for the parent compound, such as its gas-phase thermochemical properties, were subjects of calculation and compilation in the late 1980s, providing a basis for further theoretical and experimental work. nist.gov

A significant portion of historical and ongoing research has been directed towards its derivatives. Notably, phenanthroperylene quinones, such as the naturally occurring hypericin (B1674126) and its related compound pseudo-hypericin, have been a major focus. researchgate.net Research into these derivatives has explored their potential biological applications. For instance, pseudo-hypericin was investigated for its anti-HIV activity, with studies suggesting it could inhibit viral replication.

The study of dioxo derivatives of this compound has been instrumental in simplifying and understanding the complex tautomerism of hypericin. researchgate.net By examining the structural factors that influence the stability of these related, but simpler, dioxo derivatives, researchers have been able to gain insights into the behavior of the more complex hypericin molecule. researchgate.net Another derivative, Fagopyrine, has been identified as a DNA topoisomerase I inhibitor and a photosensitizer, indicating its potential use in tumor research. chemicalbook.comchemicalbook.com More recently, research has expanded to include the synthesis of novel, highly π-extended copolymers containing a modified phenanthro-carbazole core for applications in high-performance thin-film transistors and polymer solar cells. rsc.org

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₁₄
Molecular Weight 350.4108 g/mol
CAS Registry Number 190-39-6
IUPAC Standard InChI InChI=1S/C28H14/c1-5-15-13-16-6-3-11-21-22-12-4-8-18-14-17-7-2-10-20-19(9-1)23(15)27(25(16)21)28(24(17)20)26(18)22/h1-14H
IUPAC Standard InChIKey RYQHWGXLBQHJST-UHFFFAOYSA-N

Data sourced from the NIST Chemistry WebBook. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H14 B092016 Phenanthro[1,10,9,8-opqra]perylene CAS No. 190-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14/c1-5-15-13-16-6-3-11-21-22-12-4-8-18-14-17-7-2-10-20-19(9-1)23(15)27(25(16)21)28(24(17)20)26(18)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQHWGXLBQHJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C4C(=CC=C3)C5=CC=CC6=C5C7=C8C(=C6)C=CC=C8C(=C1)C2=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172450
Record name Phenanthro(1,10,9,8-opqra)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-39-6
Record name Phenanthro[1,10,9,8-opqra]perylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthro(1,10,9,8-opqra)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro(1,10,9,8-opqra)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenanthro 1,10,9,8 Opqra Perylene and Its Derivatives

Cycloaddition Strategies in Phenanthro[1,10,9,8-opqra]perylene Synthesis

Cycloaddition reactions are powerful tools for the construction of the intricate carbon framework of this compound. researchgate.net These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct, which can then be further transformed into the desired polycyclic aromatic system.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of polycyclic aromatic hydrocarbons. researchgate.netyoutube.com This reaction typically involves a conjugated diene and a dienophile to form a six-membered ring. youtube.com In the context of this compound synthesis, this strategy is employed to build the fused ring system in a controlled manner. nih.gov

Arynes, highly reactive intermediates derived from aromatic rings by the formal removal of two ortho substituents, are potent dienophiles in Diels-Alder reactions. cbijournal.comwiley-vch.de Their generation in situ is crucial due to their fleeting nature. cbijournal.com Common methods for aryne generation include:

From o-(trimethylsilyl)aryl triflates: This method, developed by Kobayashi, allows for the mild generation of arynes using a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF) with the aid of a crown ether. cbijournal.comwiley-vch.denih.gov

From arenediazonium-2-carboxylates: While effective, the explosive nature of diazonium compounds presents a significant drawback. cbijournal.com

From aryl halides: This early method requires the use of strong bases to deprotonate the aromatic ring, leading to the elimination of a hydrogen halide. cbijournal.com

Once generated, the aryne can undergo cycloaddition with a suitable diene to form a bicyclic adduct, which serves as a key intermediate in the construction of the larger polycyclic framework. The choice of aryne precursor and reaction conditions can influence the rate of aryne generation and the regioselectivity of the subsequent cycloaddition. wiley-vch.de

Bisanthene and its derivatives can serve as diene components in Diels-Alder reactions to construct the core of this compound. A specific example involves the [4+2] cycloaddition of an aryne with a bisanthene derivative. This reaction, typically carried out at elevated temperatures (e.g., 110°C), forms the central perylene (B46583) core of the target molecule. The use of excess cesium fluoride can enhance the stability of the aryne intermediate, leading to improved yields.

A notable synthesis of this compound utilizes a Diels-Alder reaction between an in situ generated aryne and bisanthene. The reaction is followed by a purification step using column chromatography to isolate the final product.

ReactantsConditionsProductYield
Aryne precursor, Bisanthene110°C, excess CsFThis compound72%

This table showcases a specific application of the Diels-Alder reaction in the synthesis of the target compound.

Annulative π-extension (APEX) has become a significant method for synthesizing polycyclic aromatic hydrocarbons and nanographenes. acs.orgnih.govbohrium.com This approach circumvents traditional multi-step syntheses by directly functionalizing C-H bonds of smaller aromatic precursors, thereby minimizing the number of synthetic steps. acs.orgnih.gov Palladium-catalyzed APEX reactions have proven particularly effective for creating fused aromatic systems from simple, unfunctionalized aromatic compounds in a single step. researchgate.netresearchgate.net This strategy can be applied to expand the core of existing polycyclic systems, offering a direct route to larger, more complex structures like this compound. The Diels-Alder cycloaddition to the bay regions of PAHs like perylene is a form of APEX strategy that leads to the π-extension of the starting molecule. nih.gov

Diels–Alder Cycloaddition Approaches to the Fused Aromatic Framework

Cyclodehydrogenation Pathways for this compound Formation

Cyclodehydrogenation reactions are crucial for the final aromatization step in the synthesis of many polycyclic aromatic hydrocarbons. These reactions involve the intramolecular coupling of two aryl groups with the concomitant loss of hydrogen atoms, leading to the formation of a new aromatic ring.

The Scholl reaction is a classic example of a cyclodehydrogenation reaction, often used to create highly fused aromatic systems. It typically employs a Lewis acid catalyst and an oxidizing agent to facilitate the intramolecular C-C bond formation. This method can be applied to polyphenylene precursors to induce the cyclization necessary to form the this compound framework.

Another pathway is anionic cyclodehydrogenation, which proceeds under reductive conditions. semanticscholar.orgnih.gov This method has been explored for the synthesis of perylene derivatives from binaphthyl precursors. semanticscholar.orgnih.gov The reaction mechanism involves the formation of radical anions and dianions, which then undergo cyclization. The choice of solvent and reaction temperature can significantly impact the yield of the desired product. For instance, modifying the original reaction conditions by changing the solvent from tetrahydrofuran (B95107) (THF) to toluene (B28343) allowed for similar yields of perylene to be obtained without the need for pressure vessels. semanticscholar.orgnih.gov

PrecursorReaction TypeConditionsProduct
Polyphenylene PrecursorScholl ReactionLewis Acid, OxidantThis compound
1,1'-BinaphthylAnionic CyclodehydrogenationK, ToluenePerylene

This table provides examples of cyclodehydrogenation reactions used in the synthesis of perylene and related structures.

Radical-Initiated Growth Mechanisms for Polycyclic Aromatic Hydrocarbons

The formation and growth of polycyclic aromatic hydrocarbons can also occur through radical-initiated mechanisms, particularly in high-temperature environments like pyrolysis and combustion. rsc.orgnih.gov These mechanisms involve the reaction of radical species with other hydrocarbons, leading to the stepwise construction of larger aromatic systems.

One significant pathway is the Phenyl Addition/Cyclization (PAC) mechanism. rsc.orgnih.gov This process is initiated by phenyl radicals, which add to other aromatic molecules. The resulting adduct then undergoes cyclization and hydrogen elimination to form a more extended, stable polycyclic aromatic hydrocarbon. rsc.org Kinetic analyses have shown that the PAC mechanism is a highly efficient route for the growth of PAHs. rsc.org

Other radical-based growth mechanisms include:

Hydrogen Abstraction/Acetylene (B1199291) Addition (HACA): This mechanism involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of acetylene. nih.gov

Methyl Addition/Cyclization (MAC): Involves the addition of methyl radicals. nih.govacs.org

Ethynyl (B1212043) Addition Mechanism (EAM): Involves the addition of ethynyl radicals. nih.govacs.org

These radical-initiated pathways often occur simultaneously and competitively, contributing to the complex mixture of PAHs found in various environments. nih.gov

MechanismInitiating SpeciesKey Steps
Phenyl Addition/Cyclization (PAC)Phenyl radicalAddition to an aromatic ring, cyclization, hydrogen elimination
Hydrogen Abstraction/Acetylene Addition (HACA)Hydrogen radicalHydrogen abstraction, acetylene addition

This table summarizes key features of radical-initiated PAH growth mechanisms.

Targeted Functionalization via Oxidation and Reduction Reactions

The functionalization of the this compound core can be achieved through oxidation and reduction reactions, allowing for the introduction or removal of specific functional groups. These reactions are crucial for modifying the electronic and physical properties of the parent molecule and for synthesizing specific derivatives.

Oxidation: The introduction of oxygen-containing functional groups can be accomplished using various oxidizing agents. Common reagents for such transformations include potassium permanganate (B83412) and chromium trioxide. These reactions can lead to the formation of quinone structures, which are important intermediates and derivatives in their own right.

Reduction: The removal of oxygen-containing functional groups or the saturation of double bonds can be achieved through reduction. Common reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) can be employed for these purposes. A notable example is the reduction of a dione (B5365651) derivative to a hexahydro derivative, as will be discussed in a subsequent section.

Table 2: Reagents for Functionalization of this compound

Reaction TypeCommon ReagentsPotential Products
Oxidation Potassium permanganate, Chromium trioxideQuinones
Reduction Lithium aluminum hydride, Sodium borohydrideHydrocarbon derivatives

Specific Synthetic Routes to Key this compound Derivatives

This compound-7,14-dione (PPD) is a key derivative that serves as a precursor for other functionalized phenanthroperylenes. researchgate.netresearchgate.net While a detailed, high-yield laboratory synthesis of PPD is not extensively described in the provided context, its formation is noted as an intermediate in the diagenetic degradation of certain natural pigments. researchgate.net The molecular formula of PPD is C₂₈H₁₂O₂. nih.gov

Table 3: Properties of this compound-7,14-dione (PPD)

PropertyValue
Molecular Formula C₂₈H₁₂O₂
Molecular Weight 380.39 g/mol
CAS Number 475-64-9
Appearance Not specified

A specific synthetic route to 1,2,3,4,5,6-Hexahydrothis compound (HHPP) involves the reduction of this compound-7,14-dione (PPD). researchgate.net This synthesis was performed to create a standard for comparison with samples isolated from geological sources. researchgate.net

The reaction is carried out by heating PPD with red phosphorus and hydriodic acid in a sealed glass tube at 200°C for 5 hours. researchgate.net The crude product is then purified through a series of steps including washing, extraction with toluene, and flash column chromatography to yield pure HHPP. researchgate.net

Table 4: Synthesis of 1,2,3,4,5,6-Hexahydrothis compound (HHPP)

Starting MaterialReagentsConditionsProduct
This compound-7,14-dione (PPD)Red phosphorus, Hydriodic acid200°C, 5 hours, sealed tube1,2,3,4,5,6-Hexahydrothis compound (HHPP)

A simple and effective method for constructing the core phenanthroperylene ring system involves the alkaline condensation of emodin (B1671224) to form isohypericin. nih.gov This reaction provides a direct route to the meso-naphthodianthrone structure, which is the fundamental framework of this compound. nih.gov

Emodin, a naturally occurring anthraquinone, undergoes condensation under alkaline conditions to yield the more complex isohypericin. This transformation demonstrates a powerful strategy for building the intricate fused-ring system of phenanthroperylene from readily available precursors. nih.gov

Suzuki Coupling Reaction for Phenanthrocarbazole-Based Conjugated Polymers

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, stands as a powerful and versatile tool in polymer chemistry for the synthesis of conjugated polymers. This methodology has been effectively employed in the creation of phenanthrocarbazole-based polymers, which are of interest for applications in organic electronics. The reaction, often referred to as Suzuki polycondensation in the context of polymer synthesis, involves a step-growth mechanism where monomer units are sequentially linked to form the polymer chain. researchgate.netnih.gov

In a notable application, low bandgap conjugated polymers incorporating a 6H-phenanthro[1,10,9,8-cdefg]carbazole unit have been synthesized via the Suzuki coupling reaction. elsevierpure.comresearchgate.net This synthesis demonstrates the utility of the Suzuki protocol in constructing complex, high-molecular-weight materials from functionalized phenanthrocarbazole monomers. The general approach involves the reaction of a dibrominated phenanthrocarbazole monomer with a diboronic acid or ester derivative of a comonomer in the presence of a palladium catalyst and a base.

The research highlights the synthesis of two specific copolymers where the phenanthrocarbazole derivative is copolymerized with dithienylquinoxaline moieties. elsevierpure.com The strategic placement of alkoxy groups on the quinoxaline (B1680401) unit, either in the para or meta position, allowed for a nuanced investigation into the structure-property relationships of the resulting polymers. elsevierpure.com While the fundamental physical properties of the two polymers, such as their broad absorption spectra (400-700 nm) and optical bandgaps of approximately 1.8 eV, were similar, their performance in organic solar cell applications varied. elsevierpure.com This variance was attributed to differences in the miscibility of the polymers with fullerene acceptors, a factor influenced by the polymer chain's conformation. elsevierpure.com

The success of the Suzuki polycondensation in this context underscores its importance for creating well-defined phenanthrocarbazole-based conjugated polymers with tailored properties for electronic devices. The reaction's tolerance to a wide range of functional groups and its reliability in forming carbon-carbon bonds are key to its utility in synthesizing these advanced materials. youtube.comnih.gov

Interactive Data Table: Properties of Phenanthrocarbazole-Quinoxaline Copolymers

PolymerComonomer MoietyKey Physical PropertyOptical Bandgap (eV)Application Context
PPQP Dithienylquinoxaline with para-alkoxy substitutionBroad absorption (400-700 nm)~1.8Organic Solar Cells elsevierpure.com
PPQM Dithienylquinoxaline with meta-alkoxy substitutionBroad absorption (400-700 nm)~1.8Organic Solar Cells elsevierpure.com

Advanced Spectroscopic and Structural Characterization in Phenanthro 1,10,9,8 Opqra Perylene Research

Vibrational Spectroscopic Analysis of Phenanthro[1,10,9,8-opqra]perylene and Derivatives (e.g., IR)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides fundamental insights into the molecular structure and bonding of this compound. While detailed experimental IR spectra for the parent this compound are not extensively documented in publicly available literature, theoretical calculations and studies on related polycyclic aromatic hydrocarbons (PAHs) offer a strong basis for understanding its expected vibrational modes.

Theoretical studies using force field approximations have been employed to estimate the vibrational frequencies of large PAHs, including this compound, to calculate thermodynamic properties. copernicus.orgca.gov These calculations predict a complex IR spectrum with numerous bands corresponding to C-H stretching, C-C stretching and bending modes, and out-of-plane deformations of the aromatic rings.

Experimental studies on related perylene (B46583) derivatives, such as 3,4,9,10-perylene-tetracarboxylic-dianhydride (PTCDA), reveal characteristic vibrational modes that are expected to have parallels in this compound. frontiersin.org Resonant Raman spectroscopy of PTCDA thin films has identified prominent breathing modes of the perylene core. frontiersin.org Similarly, for this compound, the fusion of the phenanthrene (B1679779) moiety would introduce additional vibrational modes, particularly related to the specific arrangement of the fused rings.

Research on gas-phase cationic PAHs, including phenanthrene and perylene, has shown that the 3 µm region of the IR spectrum is dominated by anharmonicity, leading to a greater number of observed bands than predicted by simple harmonic approximations. acs.org This suggests that the IR spectrum of this compound would also exhibit complex features in this region, arising from the various C-H stretching vibrations of its 14 hydrogen atoms.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Insights

Electronic spectroscopy is a cornerstone in the study of this compound, providing critical information about its electronic transitions and photophysical behavior. The extensive π-conjugated system of this molecule gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region.

Studies on the correlation between photoelectron and UV absorption spectra of PAHs, including the perylene and bisanthene series (to which this compound belongs), have established relationships between ionization potentials and the energies of electronic transitions. copernicus.org These correlations are fundamental to understanding the electronic structure of such large aromatic systems.

The photophysical properties of perylene derivatives are highly tunable based on their substituents. For instance, studies on N,-(5-amino-1,10-phenanthroline) perylene-3,4,9,10-tetracarboxylic diimide have shown intense absorption in the visible region, a characteristic that is likely shared by this compound. nih.gov The introduction of different functional groups can lead to the emergence of charge transfer states, which can significantly impact the fluorescence properties. researchgate.net

The fluorescence of perylene derivatives is often characterized by high quantum yields, although this can be influenced by aggregation and the presence of quenching species. wikipedia.org For this compound, its planar structure may promote π-π stacking and aggregation in solution, which would be observable through changes in the absorption and emission spectra, such as broadening and red-shifting of the bands. The specific substitution patterns on the phenanthrene and perylene moieties in its derivatives would further modulate the emission wavelengths and quantum efficiencies.

Mass Spectrometric Techniques for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives, enabling accurate mass determination, spatial analysis in materials, and detailed structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound and its derivatives. With a molecular formula of C₂₈H₁₄, the parent compound has a theoretical monoisotopic mass that can be precisely measured by HRMS to distinguish it from other compounds with the same nominal mass. copernicus.orgnih.gov This technique is particularly valuable in the analysis of complex mixtures, such as those found in fossil records or synthetic reaction products, where it can be used to identify specific derivatives like this compound-7,14-dione. nih.gov The high mass accuracy of techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry allows for the confident assignment of molecular formulas. acs.org

Theoretical and Observed Mass Data for this compound
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass (Da)Mass Spectrometry Technique
This compoundC₂₈H₁₄350.1096--

Laser Desorption/Ionization Mass Spectrometry Imaging (LDI-MSI) is a powerful technique for mapping the spatial distribution of molecules on a surface without the need for labeling. While specific applications of LDI-MSI to this compound in devices are not widely reported, the technique has been successfully used for the analysis of other PAHs in various matrices. LDI is well-suited for the analysis of PAHs due to their ability to absorb UV laser energy and form stable molecular ions. ca.gov This technique could be applied to visualize the distribution of this compound or its derivatives within organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), to study film homogeneity, degradation pathways, or the diffusion of molecular components.

Tandem mass spectrometry (MS/MS) using high-energy collision-induced dissociation (CID) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. High-energy CID experiments on small to medium-sized PAHs have revealed characteristic fragmentation patterns, often involving the loss of hydrogen atoms and C₂ units. nih.gov For larger PAHs, fragmentation can lead to a bimodal distribution of fragment ions. nih.gov The fragmentation pathways of PAHs are complex and can involve significant structural rearrangement. nih.gov Analysis of the fragmentation patterns of this compound would allow for the confirmation of its structure and the differentiation of isomers. The major product ions would likely correspond to the neutral losses of C₂H₂ and C₄H₂.

Expected Fragmentation Data for this compound
Precursor Ion (m/z)Collision EnergyMajor Fragment Ions (m/z)Neutral Loss
350.1High324.1, 300.1C₂H₂, C₄H₂

Chromatographic Separation and Identification Methodologies

Due to the complexity of samples containing this compound, such as environmental samples or crude synthetic mixtures, chromatographic separation is essential prior to identification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the separation of PAHs.

For large PAHs like this compound, which have low volatility, HPLC is often the preferred method. Reversed-phase HPLC with C18 or specialized PAH columns can effectively separate isomers and complex mixtures of PAHs. The separation is typically based on the hydrophobicity and shape of the molecules. A study on the separation of EPA's 16 priority PAHs demonstrated that a phenyl stationary phase with a gradient elution of methanol, acetonitrile (B52724), and water can achieve good separation. Given its size and aromatic nature, this compound would be expected to have a long retention time under such conditions.

Gas chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), offers very high resolution for complex PAH mixtures. While the high boiling point of this compound may pose a challenge for conventional GC, high-temperature columns and optimized temperature programs can allow for its analysis. nih.gov

Column chromatography using adsorbents like silica (B1680970) gel and alumina (B75360) is a fundamental technique for the initial fractionation of complex mixtures containing PAHs. This method allows for the separation of aromatic compounds from saturated hydrocarbons and other polar compounds, which is a crucial step in sample cleanup before instrumental analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of PAHs. uci.edu Its application is crucial for isolating this compound from complex mixtures, which is a necessary step for further structural and functional studies. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase that is forced through the column under high pressure. uci.edu

For large, nonpolar PAHs such as this compound, reversed-phase HPLC is the most common approach. uci.edu In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water with organic solvents like acetonitrile or methanol. nih.gov More polar compounds elute faster, while nonpolar compounds like this compound are retained longer on the column, allowing for effective separation from more polar impurities. uci.edu Specialized stationary phases, such as those based on phenyl-ligands, can offer enhanced selectivity for aromatic compounds through π-π interactions. diva-portal.org

Detection is commonly achieved using a Diode Array Detector (DAD), which provides complete UV-visible absorbance spectra of the eluting compounds. uci.edu This is particularly useful for PAHs, as their extensive conjugated systems give rise to characteristic absorption spectra that can be used for identification by comparison to reference standards. uci.edu The combination of retention time and spectral matching provides a high degree of confidence in compound identification. While column chromatography is cited for initial purification, HPLC is essential for achieving the high purity required for analytical standards and advanced applications.

Table 1: Representative HPLC Method Parameters for PAH Analysis

ParameterTypical ConditionPurposeReference
Stationary Phase (Column) Reversed-Phase C18 (e.g., 100 mm × 2.1 mm) or PhenylProvides a nonpolar surface for interaction with PAHs. Phenyl columns can increase selectivity for aromatic molecules. nih.govdiva-portal.org
Mobile Phase Gradient elution with Acetonitrile/Water or Methanol/Water mixturesA solvent gradient allows for the elution of a wide range of PAHs with varying polarities within a single run. nih.gov
Detector Diode Array Detector (DAD) or Fluorescence Detector (FLD)DAD provides full UV-Vis spectra for identification. FLD offers higher sensitivity and selectivity for fluorescent PAHs. uci.eduresearchgate.net
Flow Rate 0.2 - 1.0 mL/minControls the speed of the separation and influences peak resolution and analysis time. mdpi.com
Analysis Time 10 - 35 minutesDependent on the complexity of the sample and the desired resolution. Modern UPLC systems can shorten analysis times. nih.govresearchgate.net

HPLC-Diode Array Detection-Atmospheric Pressure Photoionization Mass Spectrometry (HPLC-DAD-APPI-MS) in Geochemical Studies

The hyphenated technique of HPLC-DAD-APPI-MS is a powerful tool for identifying trace levels of specific PAHs in complex environmental and geological matrices. Atmospheric Pressure Photoionization (APPI) is a soft ionization technique particularly suited for the analysis of nonpolar compounds like PAHs, which are often difficult to ionize with other common sources like electrospray ionization (ESI).

A significant application of this technique has been in the study of fossil crinoids to understand the diagenetic pathways of naturally occurring phenanthroperylene quinone pigments. researchgate.net Research using HPLC-DAD-APPI-MS on toluene (B28343) extracts from these fossils led to the identification of several key PAHs. researchgate.net

Detailed Research Findings:

The analysis confirmed that complex mixtures of high-molecular-weight PAHs are present in fossil crinoids that originally contained phenanthroperylene quinone pigments. researchgate.net

A major diagenetic product identified in these samples was 1,2,3,4,5,6-hexahydrothis compound . researchgate.net

Crucially, the study also detected This compound-7,14-dione (PPQ) for the first time in the fossil record. researchgate.net This compound is a key intermediate, demonstrating the reductive degradation pathway from hydroxylated phenanthroperylene quinones (like fringelite F) to the stable parent PAH, this compound. researchgate.net

These findings provide strong evidence for the geochemical origin of specific PAHs, showing how complex biological pigments are transformed into stable aromatic hydrocarbons over geological time. researchgate.net

Table 2: Compounds Identified in Fossil Crinoids via HPLC-DAD-APPI-MS

Compound NameMolecular FormulaSignificance in Geochemical PathwayReference
1,2,3,4,5,6-Hexahydrothis compound C₂₈H₂₀A major diagenetic product formed from the reduction of precursor pigments. researchgate.net
This compound-7,14-dione (PPQ) C₂₈H₁₂O₂Key intermediate confirming the reductive degradation pathway from quinone pigments to parent PAHs. researchgate.netnih.gov
Fringelite F (a phenanthroperylene quinone) C₃₀H₁₆O₈The original biological pigment precursor found in the crinoids. researchgate.net

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which are critical for understanding the properties of planar aromatic systems like this compound.

While the crystal structure of the parent this compound is a subject of interest, the structure of its diagenetically-formed derivative, 1,2,3,4,5,6-hexahydrothis compound , has been characterized. researchgate.net The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The structure is then solved and refined using computational methods to generate a precise molecular model. mdpi.com

The crystal structure of 1,2,3,4,5,6-hexahydrothis compound confirms its molecular connectivity and provides insight into its conformation. researchgate.net Visualizations of the structure, such as ORTEP drawings, show the molecule at a 50% probability level, illustrating the spatial arrangement of its atoms. researchgate.net For the fully aromatic parent compound, a crystal structure would be expected to show a highly planar core and reveal how the molecules pack together in a crystalline lattice, which influences its material properties.

Table 3: Representative Crystallographic Data

(Based on the characterized derivative 1,2,3,4,5,6-hexahydrothis compound)

ParameterDescriptionSignificanceReference
Molecular Formula C₂₈H₂₀Confirms the elemental composition of the crystallized molecule. researchgate.net
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell. researchgate.netmdpi.com
Space Group e.g., P2₁/cDefines the specific symmetry operations within the crystal lattice. researchgate.netmdpi.com
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the smallest repeating unit of the crystal. mdpi.com
Intermolecular Interactions e.g., π-π stacking distanceReveals how molecules are arranged relative to each other in the solid state, which impacts electronic properties. researchgate.net

Theoretical and Computational Studies of Phenanthro 1,10,9,8 Opqra Perylene Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Structural Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic ground-state properties of molecules. For phenanthro[1,10,9,8-opqra]perylene (C₂₈H₁₄), DFT calculations are crucial for optimizing its molecular structure and understanding its inherent characteristics. mdpi.com The planar, fused aromatic ring system of the molecule is confirmed through these calculations. mdpi.com

A significant finding from DFT studies is the confirmation of a spin-polarized magnetic ground state for this compound. mdpi.com This arises from the specific topology of its π-electron network, which aligns with Lieb's theorem for bipartite lattices. DFT calculations have been used to confirm a spin moment, particularly noting the polarization at the edge carbon atoms, which is a key feature for its potential in spintronics. mdpi.com Furthermore, DFT is employed to study the reaction mechanisms of related PAHs, such as oxidation by OH radicals, providing insights into their stability and reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Excitation Spectra

To understand the photophysical properties of this compound and its derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is used to calculate the energies of electronic excited states and to predict absorption and emission spectra.

For radical cations of related PAHs like naphthalene, anthracene, and perylene (B46583), TD-DFT calculations, particularly with functionals like B3LYP, have been shown to provide excitation energies that are generally within 0.3 eV of experimental values. mdpi.comnih.gov These calculations are vital for assigning the character of electronic transitions. For instance, TD-DFT has been used to identify not only the expected π-π* transitions but also additional transitions with π*←σ character at lower energies. mdpi.comnih.gov In the case of the perylene radical cation, a close structural relative, TD-DFT calculations have suggested a revision to the energy ordering of the lowest-lying excited states that was previously proposed based on semi-empirical methods. nih.gov

Analysis of π-Conjugated Systems and Aromaticity in this compound and its Derivatives

This compound is defined by its extensive π-conjugated system, which is responsible for its unique electronic and optical properties. mdpi.com The fusion pattern of its 14 benzene (B151609) rings creates a large, planar surface for electron delocalization. Computational methods are used to analyze the aromaticity and electronic structure of this system.

The extended π-conjugation is a key feature that makes this molecule and its derivatives interesting for applications in organic electronics. ruc.dk For example, a highly π-extended copolymer incorporating a related phenanthro[1,10,9,8-cdefg]carbazole (PCZ) unit has been developed and shown to have a deep-lying HOMO energy level, making it suitable for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). nih.gov The analysis of the π-system helps in tuning the bandgap and charge transport properties of materials derived from this core structure. mdpi.com

Computational Investigations of Intramolecular Interactions (e.g., Hydrogen Bonding in Hydroxylated Derivatives)

Computational methods are essential for studying the subtle but significant intramolecular interactions in derivatives of this compound. A prominent example is the investigation of intramolecular hydrogen bonds in hydroxylated derivatives, such as phenanthroperylene quinones like hypericin (B1674126). mdpi.com

Theoretical studies on related polyhydroxylated compounds demonstrate the importance of these interactions in determining molecular conformation and stability. mdpi.comnih.gov DFT calculations, often combined with the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are used to characterize and quantify the strength of intramolecular hydrogen bonds. researchgate.netchemrevlett.comsujps.com For instance, in 1,8-dihydroxy-9,10-anthraquinone, a related structure, intramolecular hydrogen bonds are classified as Resonance-Assisted Hydrogen Bonds (RAHBs), and their properties have been studied in both the ground and excited states. nih.gov Such studies reveal that these hydrogen bonds can significantly influence the planarity of the polycyclic system and the electronic properties of the molecule. mdpi.com

Theoretical Modeling of Spin-Polarized States in Graphene Nanoribbons and Related Systems

This compound is considered a molecular analogue or a "nanoisland" of graphene, and its theoretical modeling is highly relevant to the study of magnetism in graphene nanostructures. mdpi.comnih.gov The molecule's spin-polarized magnetic ground state makes it a key system for understanding the origins of magnetism in finite-sized graphene nanoribbons. mdpi.com

Theoretical models predict that certain graphene nanoribbons should exhibit spin-polarized edge states. sujps.comnih.gov this compound serves as a concrete, synthetically accessible example of a small hydrocarbon with these predicted properties. mdpi.comnih.gov Its magnetic ground state is attributed to the imbalance in the number of atoms belonging to the two sublattices of its bipartite lattice, a principle explained by Lieb's theorem. mdpi.com This makes it a prime candidate for developing spintronic devices, where information is carried by the spin of electrons. nih.gov

Quantum Mechanical Treatments of Half-Metallicity in Nanoislands

Half-metallicity is a property where a material behaves as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the other. This phenomenon is predicted for certain graphene nanoribbons and nanoislands. Quantum mechanical calculations have identified this compound (also known by the alias bisanthene) as one of the smallest hydrocarbon structures that possesses antiferromagnetically ordered frontier edge states. nih.gov

These states are predicted to be subject to a half-metallic spin-polarization when placed in a transversal external electric field. nih.gov This makes this compound a system of immense theoretical interest for exploring the fundamental physics of half-metallicity in carbon-based nanomaterials, potentially paving the way for novel nanotechnological applications. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Structure Calculation

Alongside DFT, other computational methods are employed to study the electronic structure of this compound and related molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for comparison. nih.gov For example, assignments of electronic transitions in PAH radical cations made by TD-DFT are often in good agreement with those from more computationally expensive ab initio calculations. mdpi.comnih.gov

Semi-empirical methods, while less accurate, offer a computationally faster way to screen molecules or study very large systems. However, their results are sometimes superseded by higher-level theories. For the perylene radical cation, TD-DFT calculations suggested a different ordering of excited states compared to what had been proposed from earlier semi-empirical results, highlighting the importance of using robust theoretical methods. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source
Molecular Formula C₂₈H₁₄ researchgate.net
Molecular Weight 350.4108 g/mol researchgate.net
CAS Registry Number 190-39-6 researchgate.net
Enthalpy of Sublimation (ΔsubH) 181 ± 5 kJ/mol jchemrev.com

| Magnetic Behavior | Spin-polarized ground state | mdpi.com |

Table 2: Calculated Gas Phase Heat Capacity of this compound at Constant Pressure This table is interactive. You can sort and filter the data.

Temperature (K) Cp,gas (J/mol·K) Reference
50 55.22 jchemrev.com
100 100.32 jchemrev.com
150 155.19 jchemrev.com
200 215.32 jchemrev.com
273.15 307.03 jchemrev.com
298.15 338.1 ± 6.0 jchemrev.com
300 340.33 jchemrev.com
400 455.66 jchemrev.com
500 551.63 jchemrev.com
600 628.23 jchemrev.com
700 689.08 jchemrev.com
800 737.91 jchemrev.com
900 777.62 jchemrev.com
1000 810.30 jchemrev.com
1100 837.47 jchemrev.com
1200 860.24 jchemrev.com
1300 879.49 jchemrev.com
1400 895.85 jchemrev.com

Lennard-Jones Parameterization for Intermolecular Interactions

The Lennard-Jones (LJ) potential is a fundamental model used in computational chemistry to describe the non-covalent interactions between atoms or molecules. For a complex polycyclic aromatic hydrocarbon (PAH) such as this compound, understanding these intermolecular forces is crucial for predicting its behavior in the solid state, its aggregation properties, and its interaction with other molecules. The LJ potential is defined by two key parameters: the collision diameter (σ), which represents the distance at which the intermolecular potential is zero, and the well depth (ε), which indicates the strength of the attractive interaction.

Advanced computational methods, such as those based on quantum mechanical calculations, can be used to generate potential energy surfaces from which effective LJ parameters can be extracted. ucl.ac.uk These methods are increasingly feasible and provide a more direct route to parameterization than relying solely on empirical data. ucl.ac.uk The accurate parameterization of the Lennard-Jones potential is essential for molecular dynamics simulations that aim to model the physical and chemical properties of this compound in various environments.

Table 1: Lennard-Jones Potential Parameters

ParameterSymbolDescription
Collision DiameterσThe distance at which the intermolecular potential between two particles is zero. It is a measure of the effective size of the particle.
Well DepthεThe depth of the potential well, which corresponds to the maximum attraction between two particles. It is a measure of the strength of the attractive forces.

Singlet-Triplet Band Gap Calculations for Electronic State Characterization

The electronic state characterization of this compound is of significant interest due to its potential applications in spintronics and other areas of materials science. researchgate.net A key property in this regard is the singlet-triplet energy gap (ΔES-T), which is the energy difference between the lowest singlet and lowest triplet electronic states. Theoretical and computational studies play a crucial role in determining this property for complex molecules where experimental measurements can be challenging.

For this compound, which can be considered a small graphene nanoribbon, computational studies have indicated that the singlet and triplet states are nearly isoenergetic, suggesting a near-zero singlet-triplet band gap. This characteristic is associated with the open-shell diradical character of the molecule. The prediction of such small energy gaps requires high-level quantum chemical calculations that can accurately account for electron correlation.

Double-hybrid density functional theory (DFT) methods, such as the B2PLYPD functional, have been employed to calculate the singlet-triplet band gaps in such systems. These methods incorporate a portion of second-order perturbation theory to better describe non-local dynamic electron correlation, which is crucial for these types of molecules. The near degeneracy of the singlet and triplet states in this compound is a significant finding, as it points towards unique magnetic and electronic properties. researchgate.net

Table 2: Calculated Electronic State Properties of this compound

PropertyComputational FindingSignificanceReference
Singlet-Triplet Band GapPredicted to be nearly zero, with the singlet and triplet states being isoenergetic.Indicates a significant diradical character and potential for unique electronic and magnetic properties.
Ground StateCharacterized as a spin-polarized magnetic ground state.Important for potential applications in spintronics. researchgate.net
Computational MethodDouble-hybrid functionals like B2PLYPD are suggested for accurate calculations.These methods are necessary to properly account for electron correlation in systems with small singlet-triplet gaps.

Photophysical Processes and Photoreactivity of Phenanthro 1,10,9,8 Opqra Perylene

Photoexcitation Mechanisms and Pathways in Phenanthroperylene Quinone Derivatives

Phenanthro[1,10,9,8-opqra]perylene is a polycyclic aromatic hydrocarbon (PAH) with an extensive π-conjugated system, which is responsible for its strong absorption of light. The quinone derivatives of phenanthroperylene, such as hypericin (B1674126) and hypocrellins, are of particular interest in photodynamic therapy (PDT). nih.gov The process of photoexcitation in these molecules initiates a series of events that ultimately lead to their photochemical activity.

Upon absorption of a photon of a specific wavelength, the phenanthroperylene quinone derivative is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This S₁ state is typically short-lived. From the S₁ state, the molecule can return to the ground state via fluorescence or undergo a non-radiative process known as intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). researchgate.net The efficiency of this intersystem crossing is a critical factor in determining the photosensitizing potential of the molecule. A high triplet state quantum yield is desirable for effective photosensitization.

The general mechanism can be summarized as follows:

**PS (S₀) + hν → ¹PS (S₁) → ³PS (T₁) ** researchgate.net

Where:

PS (S₀) is the photosensitizer in its ground state.

represents the energy of the absorbed photon.

¹PS (S₁) is the photosensitizer in its excited singlet state.

³PS (T₁) is the photosensitizer in its excited triplet state.

The triplet state is the key intermediate in the subsequent generation of reactive oxygen species. Its longer lifetime allows for interaction with other molecules, particularly molecular oxygen.

Reactive Oxygen Species (ROS) Generation upon Light Activation

Once in the triplet state, the phenanthroperylene derivative can initiate two main types of photochemical reactions, both of which result in the formation of ROS. researchgate.net These reactions are classified as Type I and Type II photochemical pathways.

Singlet Oxygen Production

The Type II pathway is often the dominant mechanism for many photosensitizers, including phenanthroperylene derivatives. In this process, the triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), while the photosensitizer returns to its ground state. researchgate.net

³PS (T₁) + ³O₂ → PS (S₀) + ¹O₂ researchgate.net

Table 1: Singlet Oxygen Quantum Yields of Various Photosensitizers (for comparative purposes) Note: Data for this compound is not available. The following data is for other photosensitizers.

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Hematoporphyrin IX (free-base)Various0.44 - 0.85 rsc.org
Boronated protoporphyrin (BOPP) (free-base)Various0.44 - 0.85 rsc.org
Talaporfin sodiumNot specified0.53 nih.gov
Protoporphyrin IX (PpIX)Not specified0.77 nih.gov
Lipidated PpIXNot specified0.87 nih.gov

Superoxide (B77818) Ion Formation

The Type I pathway involves electron or hydrogen atom transfer reactions between the triplet-state photosensitizer and a substrate molecule, which can be a solvent molecule or a biological molecule. This results in the formation of radical ions. The reduced photosensitizer can then react with molecular oxygen to produce the superoxide anion radical (O₂⁻•). researchgate.net

³PS (T₁) + Substrate → PS⁻• + Substrate⁺• PS⁻• + O₂ → PS (S₀) + O₂⁻•

The superoxide anion is another reactive oxygen species that can contribute to cellular damage, either directly or by participating in further reactions to generate other ROS, such as hydrogen peroxide and hydroxyl radicals. The generation of superoxide ions has been identified as part of the mechanism of action for this compound.

Photochemical Interactions with Biological Macromolecules (e.g., DNA, Proteins, Cellular Membranes)

The ROS generated by photoactivated this compound and its derivatives can interact with and cause damage to various essential biological macromolecules, which is the basis for their use in applications like photodynamic therapy.

DNA: Singlet oxygen and other ROS can react with the purine (B94841) and pyrimidine (B1678525) bases of DNA, leading to base modifications and strand breaks. nih.gov This DNA damage can disrupt cellular processes and trigger apoptosis (programmed cell death). Some photosensitizers, particularly those with a planar structure, can also intercalate into the DNA helix, which can enhance the efficiency of photo-induced DNA damage. nih.gov

Proteins: Amino acid residues in proteins, such as tryptophan, tyrosine, histidine, methionine, and cysteine, are susceptible to oxidation by ROS. This can lead to protein cross-linking, inactivation of enzymes, and disruption of cellular signaling pathways. nih.govrsc.org Photo-induced covalent binding of the photosensitizer or its reactive intermediates to proteins is also a possible mechanism of damage. nih.govrsc.orgnih.gov

Cellular Membranes: The lipid components of cellular and subcellular membranes are particularly vulnerable to attack by singlet oxygen through a process called lipid peroxidation. This can alter membrane fluidity and permeability, leading to a loss of cellular integrity and function. nih.gov Damage to the membranes of organelles like mitochondria can be a critical event in initiating apoptosis. nih.gov

The specific molecular targets and the resulting cellular response can depend on the intracellular localization of the phenanthroperylene derivative.

Applications of Phenanthro 1,10,9,8 Opqra Perylene and Its Derivatives in Advanced Materials

Organic Electronics Applications

The unique electronic properties of phenanthro[1,10,9,8-opqra]perylene and its derivatives have positioned them as promising candidates for use in organic electronic devices. Their rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Organic Field-Effect Transistors (OFETs)

Derivatives of this compound have demonstrated considerable potential in the realm of Organic Field-Effect Transistors (OFETs). A notable example involves a copolymer based on 6H-phenanthro[1,10,9,8-cdefg]carbazole (PCZ), a nitrogen-containing derivative. rsc.org This copolymer, when integrated into an OFET, exhibited excellent performance metrics, which are detailed in the table below. rsc.org The high hole mobility is particularly noteworthy, as it surpasses that of many other materials used for the same purpose, underscoring the potential of PCZ-based polymers in creating efficient organic transistors. rsc.org

Parameter Value Reference
Hole Mobility (μh)0.13 cm² V⁻¹ s⁻¹ rsc.org
On/Off Current Ratio> 10⁶ rsc.org
Threshold Voltage (Vth)-6.5 V rsc.org

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in the provided research, the inherent photoluminescent properties of PAHs suggest their potential utility in this field. The extended π-conjugation in these molecules typically leads to strong fluorescence, a key requirement for emissive materials in OLEDs. Further research into chemically modifying the this compound core could lead to the development of efficient and stable emitters for OLED applications.

Organic Photodiodes (OPDs) utilizing Phenanthrocarbazole Derivatives

Phenanthrocarbazole (PCZ) derivatives have been successfully employed in the fabrication of high-performance Organic Photodiodes (OPDs). A "push-pull" type donor copolymer, incorporating PCZ as the donor unit and a thienopyrroledione (TPD) derivative as the acceptor unit, was synthesized for this purpose. nih.gov This polymer, named PP-TPD, was designed to have a narrow, green-selective absorption spectrum. nih.gov The resulting OPDs demonstrated remarkably low dark current and high detectivity, making them suitable for specialized light-sensing applications. nih.gov

Device Parameter Performance Value Reference
Peak Detectivity> 10¹² Jones nih.gov
Dark Current Density (at -5V)0.68 nA/cm² nih.gov
Spectral Absorption Peak550 nm nih.gov

Contributions to Spintronics and Molecular Magnetism Research

This compound has garnered significant attention for its potential applications in spintronics and molecular magnetism. Theoretical predictions, based on Lieb's theorem for bipartite lattices, suggest that this molecule possesses a magnetic ground state with spin polarization. This is attributed to its specific edge topology, which leads to antiferromagnetically ordered frontier edge states. researchgate.net

Computational studies using density functional theory (DFT) have further supported these predictions, indicating that the unique bay-region fusion pattern of this compound results in a spin-polarized ground state. This intrinsic magnetic character in a carbon-based molecule opens up possibilities for its use in developing novel spintronic devices, where both the charge and spin of electrons are harnessed for information processing and storage. researchgate.net

Advanced Materials for Sensing Applications

The fluorescent properties of this compound derivatives make them excellent candidates for the development of advanced chemical sensors.

Fluorescent Sensing Mechanisms and Design

The design of fluorescent sensors based on these compounds leverages their strong emission and the sensitivity of this emission to the local chemical environment. For instance, a derivative, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), has been investigated as a fluorescent probe. nih.gov This molecule exhibits properties that are highly desirable for a fluorescent dye, including a large Stokes' shift, and high quantum yield and lifetime. nih.gov

The sensing mechanism often involves a process known as fluorescence quenching or enhancement upon interaction with a target analyte. In the case of a conjugated microporous polymer based on a perylene (B46583) derivative, high sensitivity and selectivity for detecting o-nitrophenol were achieved. nih.gov The mechanism was identified as a donor-acceptor electron transfer process, which effectively quenches the fluorescence of the polymer upon binding to the analyte. nih.gov This demonstrates the principle of designing fluorescent sensors where the phenanthro- or perylene-based framework acts as the fluorophore, and specific functional groups are introduced to ensure selective binding to the target molecule.

Fluorescence Quenching and Enhancement for Analyte Detection

The inherent fluorescence of this compound derivatives can be modulated by the presence of specific analytes, a property that is harnessed for chemical sensing. This modulation can manifest as either fluorescence quenching (a decrease in intensity) or enhancement (an increase in intensity).

Research into phenanthro[9,10-d]imidazole derivatives has demonstrated their potential as fluorescent chemosensors. For instance, a novel sensor based on this scaffold exhibited high sensitivity and selectivity for silver ions (Ag+) in aqueous media. researchgate.net The interaction between the sensor and Ag+ resulted in a significant 12.55-fold fluorescence quenching, allowing for the detection of the ion at concentrations as low as 1.01 × 10⁻⁷ M. researchgate.net Similarly, other studies have shown that the fluorescence of phenanthro[9,10-d]imidazole-type hosts can be dramatically enhanced upon the inclusion of guest molecules like ethanol (B145695) and 1,4-dioxane. researchgate.net

The mechanism behind this sensing capability often involves specific interactions between the phenanthro-based core and the target analyte. These interactions can disrupt or enhance the electronic processes responsible for fluorescence, leading to a measurable change in the emission signal. For example, the binding of a metal ion might induce a conformational change or facilitate non-radiative decay pathways, thus quenching the fluorescence. Conversely, the inclusion of a guest molecule within a host structure could restrict molecular vibrations, leading to enhanced fluorescence emission. researchgate.netresearchgate.net

Development of Bioimaging Probes and Diagnostics

The fluorescent properties of this compound derivatives also make them promising candidates for bioimaging probes, enabling the visualization of cellular structures and processes. mdpi.com

Cellular Imaging Applications Leveraging Fluorescence

Water-soluble derivatives of perylene, a core component of the this compound structure, have been successfully employed as fluorescent probes for live-cell imaging. mdpi.com Their high luminescence efficiency, excellent thermal stability, and tunable optical properties are key advantages in this context. mdpi.com

For example, certain perylene diimide (PDI) derivatives have been shown to act as lysosome-specific fluorescent probes. mdpi.com These molecules can selectively accumulate in lysosomes, allowing for the visualization of these organelles within living cells. Other PDI derivatives have been utilized for nuclear staining and the detection of DNA. mdpi.com The ability to modify the substituents on the perylene core allows for the fine-tuning of their photophysical properties, including their absorption and emission wavelengths, to suit specific imaging requirements. mdpi.com

This compound Derivatives as Photosensitizers for Photodynamic Research

Derivatives of this compound are extensively investigated as photosensitizers in photodynamic research. A photosensitizer is a molecule that, upon activation by light of a specific wavelength, can generate reactive oxygen species (ROS) that are toxic to cells. nih.govoncotarget.com This principle forms the basis of photodynamic therapy (PDT), a treatment modality for various diseases, including cancer. nih.gove-ce.org

The effectiveness of a photosensitizer is linked to its ability to absorb light and efficiently transfer that energy to molecular oxygen, creating highly reactive singlet oxygen. nih.govnih.gov Phenanthroperylenequinones, a class of compounds structurally related to this compound, are recognized as potent photosensitizers. nih.gov

Elucidation of Mechanism of Action in Photodynamic Contexts

The photodynamic action of this compound derivatives primarily revolves around the generation of ROS. When the photosensitizer absorbs light, it transitions to an excited singlet state, followed by a transition to a longer-lived triplet state. mdpi.com This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (a triplet), exciting it to the highly cytotoxic singlet state. nih.govmdpi.com This process is known as a Type II photosensitized reaction. capes.gov.brmdpi.com

Alternatively, the excited photosensitizer can engage in electron transfer reactions with surrounding molecules, leading to the formation of radical ions and superoxide (B77818) radicals. This is referred to as a Type I mechanism. mdpi.com The generated ROS, particularly singlet oxygen, can then oxidize various biomolecules within cells, such as lipids, proteins, and nucleic acids, ultimately leading to cell death through necrosis or apoptosis (programmed cell death). nih.govmdpi.com The induction of apoptosis is often considered a desirable outcome in cancer therapy as it avoids the inflammatory response associated with necrosis. nih.gov

Research on Natural Product Derivatives (e.g., Hypericin (B1674126), Fringelites, Stentorins)

Several naturally occurring compounds with a phenanthroperylene quinone core have been the subject of extensive photodynamic research.

Hypericin , extracted from St. John's Wort (Hypericum perforatum), is a well-known natural photosensitizer. nih.gov Its photodynamic activity is attributed to its high efficiency in generating singlet oxygen. researchgate.net Research has shown that hypericin-mediated PDT can induce apoptosis in various cancer cell lines and inhibit tumor metastasis. nih.govnih.gov Its anionic form, which is predominant in aqueous solutions, is believed to be particularly active in photodynamic processes. nih.gov

Fringelites are another group of related natural pigments. Studies comparing hypericin and fringelite D found that while hypericin is a highly effective singlet oxygen producer, fringelite D is less so. researchgate.net This difference suggests that fringelites and related pigments like stentorins might be better suited for photosensory functions in organisms where the production of damaging oxygen species needs to be minimized. researchgate.net

Stentorins are photoreceptor pigments found in the ciliate Stentor coeruleus. nih.govunl.edu The chromophore of stentorin is believed to be hypericin linked to a protein. capes.gov.br Stentorins are responsible for the light-sensing and avoidance responses of the organism. unl.edunih.gov While they act as photosensors, they can also induce photodynamic killing of the organism through the generation of singlet oxygen, similar to the action of free hypericin. capes.gov.br

Interactive Data Table: Properties of Natural Phenanthroperylene Derivatives

CompoundSourcePrimary FunctionPhotodynamic MechanismKey Research Findings
Hypericin Hypericum perforatumPhotosensitizerHigh singlet oxygen yield (Type II)Induces apoptosis in cancer cells, inhibits metastasis. nih.govnih.gov
Fringelite D Fungi (e.g., Hypoxylon species)Photosensitizer/PigmentLower singlet oxygen yield than hypericinSuggested to be better suited for photosensory roles. researchgate.net
Stentorin Stentor coeruleusPhotoreceptor/PhotosensitizerSinglet oxygen generation (Type II)Mediates photophobic response and can cause photodynamic killing. capes.gov.brunl.edu

Environmental Occurrence and Geochemical Transformation Pathways of Phenanthro 1,10,9,8 Opqra Perylene

Diagenesis of Polycyclic Quinone Pigments in Geological Formations

Geological processes play a significant role in the formation of specific aromatic hydrocarbons from natural precursors over millions of years.

The diagenetic formation of phenanthroperylene-based polycyclic aromatic hydrocarbons is understood to occur through the reductive degradation of polycyclic quinone pigments. goettingen-research-online.de Investigations into fossil crinoids have confirmed the widespread presence of phenanthroperylene quinone pigments and their diagenetic PAH products. goettingen-research-online.de This process involves the gradual transformation of these natural pigments within sedimentary rock, leading to the formation of stable aromatic compounds like phenanthro[1,10,9,8-opqra]perylene. A key compound identified in these geological samples is 1,2,3,4,5,6-hexahydrothis compound, highlighting a specific pathway of diagenetic alteration. goettingen-research-online.de

A crucial breakthrough in understanding the transformation pathway from natural pigments to PAHs was the detection of this compound-7,14-dione (PPQ) and its derivatives in the fossil record. goettingen-research-online.de PPQ has been identified as a key diagenetic intermediate, bridging the gap between hydroxylated phenanthroperylene quinone pigments, such as fringelite F, and the resulting phenanthroperylene PAHs. goettingen-research-online.de The presence of PPQ in fossil crinoids that also contain phenanthroperylene quinone pigments provides strong evidence for the diagenetic formation of these specific PAHs through the reductive degradation of their quinone precursors. goettingen-research-online.de

Studies utilizing advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC–DAD–APPI-MS) have been instrumental in characterizing these compounds in fossil crinoids. goettingen-research-online.de These investigations have successfully identified a range of characteristic higher-molecular-weight PAHs in toluene (B28343) extracts from diverse crinoid samples. goettingen-research-online.de The most prominent among these was 1,2,3,4,5,6-hexahydrothis compound. goettingen-research-online.de The consistent co-occurrence of PPQ, its derivatives, and related PAHs across various fossil crinoid samples underpins the theory of their origin from the diagenesis of natural quinone pigments. goettingen-research-online.de

Table 1: Key Compounds in the Diagenesis of Phenanthroperylene in Fossil Crinoids

Compound Name Role in Diagenesis
Fringelite F Natural Precursor (Hydroxylated Phenanthroperylene Quinone Pigment)
This compound-7,14-dione (PPQ) Diagenetic Intermediate
1,2,3,4,5,6-Hexahydrothis compound Main Diagenetic PAH Product

Pathways for Polycyclic Aromatic Hydrocarbon Growth Under Combustion Conditions

In addition to its geological origins, this compound is also formed during the incomplete combustion of organic materials. nih.gov The formation and growth of PAHs are critical steps in the formation of soot. rsc.orgosti.gov Research into these high-temperature processes has identified several mechanisms responsible for the creation of complex PAHs.

One of the primary mechanisms for the growth of PAHs is the H-abstraction-C2H2-addition (HACA) mechanism, which involves the stepwise addition of acetylene (B1199291). nih.govrsc.org Density functional theory (DFT) studies have investigated reaction pathways for PAH growth, identifying promising reactions for the synthesis of larger structures, including phenanthro[1,10,9,8–opqra]perylene. rsc.org These pathways are initiated by the formation of radicals and can have activation barriers low enough to be viable under combustion conditions. rsc.org While the HACA mechanism is a popular model, some studies suggest it may underestimate PAH concentrations, indicating that other pathways, such as those involving different hydrocarbon additions or radical-radical reactions, also contribute to PAH growth. nih.govrsc.org

Table 2: Investigated Pathways for PAH Growth

Growth Mechanism Description Relevance to this compound
H-Abstraction-C2H2-Addition (HACA) Stepwise growth of PAHs through the addition of acetylene (C2H2). nih.govrsc.org Identified as a promising reaction for its synthesis. rsc.org

Research into Microbial Degradation Pathways of PAHs in Contaminated Environments

The environmental fate of persistent organic pollutants like this compound is of significant concern. Microbial degradation is a primary route for the ecological cleanup of PAH-contaminated sites. nih.gov However, high-molecular-weight (HMW) PAHs, those with four or more benzene (B151609) rings, are notably recalcitrant to microbial attack. nih.govtandfonline.com

The difficulty in degrading HMW PAHs stems from their low water solubility, high hydrophobicity, and thermodynamically stable structures, which limit their bioavailability to microorganisms. tandfonline.com While numerous bacteria and fungi can degrade simpler, low-molecular-weight PAHs, only a select few have been observed to metabolize HMW PAHs. tandfonline.comgavinpublishers.com The initial step in the aerobic bacterial catabolism of a PAH involves oxidation by a multicomponent enzyme system to form a dihydrodiol. nih.govasm.org This intermediate is then further processed, leading to intermediates that can enter central metabolic cycles. nih.govasm.org

Research has focused on identifying microorganisms and consortia capable of degrading HMW PAHs. nih.govasm.org Genera such as Mycobacterium, Rhodococcus, Sphingomonas, and Pseudomonas have shown capabilities in degrading some four-ring PAHs like pyrene (B120774) and fluoranthene. gavinpublishers.comnih.gov However, information regarding the microbial degradation of PAHs with five or more rings is still limited. nih.gov Given its large and complex structure, this compound is expected to be highly resistant to microbial degradation, contributing to its persistence in contaminated environments. tandfonline.com

Table 3: Compound Names Mentioned in this Article

Compound Name
1,2,3,4,5,6-hexahydrothis compound
Acetylene
Fringelite F
Fluoranthene
This compound
This compound-7,14-dione (PPQ)

Q & A

Q. What are the primary synthetic routes for Phenanthro[1,10,9,8-opqra]perylene, and how do reaction conditions influence yield?

The compound is synthesized via cycloaddition reactions, such as the Diels–Alder reaction between arynes and bisanthene derivatives. Key steps include:

  • Aryne generation : Use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with CsF in THF under reflux (72% yield).
  • Coupling : Reaction with 1-bromonaphthalene and NaNH₂ in THF at reflux (49% yield).
  • Optimization : Temperature control and stoichiometric ratios are critical to avoid side products. Excess CsF improves aryne stability, enhancing cycloaddition efficiency .

Q. How can structural isomerism in this compound derivatives be characterized?

Isomer identification relies on:

  • X-ray crystallography : Resolves π-stacking and planar distortions (e.g., dibenzo derivatives).
  • NMR spectroscopy : Distinguishes substituent positions via chemical shifts (e.g., methyl groups in hypericin derivatives at C10 and C11).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas for isomers like pseudohypericin (C₃₀H₁₆O₉) .

Q. What thermodynamic properties are critical for handling this compound in experimental settings?

Key data includes:

PropertyValueMethodReference
Enthalpy of Sublimation (ΔHsub)196.0 ± 30 kJ/molThermogravimetric analysis
Melting Point (Tm)605 KDifferential scanning calorimetry (DSC)
Sublimation studies require inert atmospheres to prevent decomposition.

Advanced Research Questions

Q. How does this compound exhibit spin-polarized magnetic behavior in graphene nanodots?

The compound (C₂₈H₁₄) has a magnetic ground state due to:

  • Lieb’s theorem : Predicts spin polarization in bipartite lattices with unequal sublattice sites.
  • Density functional theory (DFT) : Confirms a spin moment of 1 μB per edge carbon atom.
  • Experimental validation : Electron paramagnetic resonance (EPR) detects unpaired electrons in thin films .

Q. What spectroscopic methods resolve protonation effects on this compound derivatives in acidic media?

Protonation in concentrated H₂SO₄ shifts UV-Vis spectra:

  • Anthrone protonation : Absorption maxima at 352 nm (protonated) vs. 280 nm (neutral).
  • Fluorescence quenching : Protonation reduces quantum yield by 80% due to enhanced non-radiative decay.
  • Raman spectroscopy : Detects C=O bond elongation in quinoidal structures .

Q. What strategies address contradictions in reported thermodynamic data (e.g., ΔHsub variability)?

Discrepancies arise from:

  • Sample purity : Impurities lower observed ΔHsub by up to 15%. Use HPLC (>99% purity) for reliable measurements.
  • Experimental calibration : Standardize DSC with reference compounds (e.g., indium).
  • Statistical analysis : Apply Grubbs’ test to exclude outliers in multi-lab studies .

Q. How can this compound derivatives be functionalized for optoelectronic applications?

Functionalization strategies include:

  • Electron-withdrawing groups (EWGs) : Bromine at bay regions enhances electron affinity (e.g., tetrabromo-PDI for Na-ion batteries).
  • Twisted π-systems : Introduce steric hindrance via mesityl groups to tune bandgaps (ΔE = 1.8–2.2 eV).
  • Photodynamic agents : Hypericin derivatives generate singlet oxygen (¹O₂) under 590 nm light for antimicrobial applications .

Q. What challenges arise in synthesizing HHPP (1,2,3,4,5,6-hexahydrophenanthro[...]perylene), and how are they mitigated?

Key issues and solutions:

  • Reduction selectivity : Use NaBH₄ in THF at -78°C to avoid over-reduction.
  • Byproduct formation : Column chromatography (silica gel, hexane/EtOAc 8:2) isolates HHPP with 75% purity.
  • Stability : Store under argon at -20°C to prevent oxidation .

Data-Driven Insights

  • Synthetic Yield Optimization :

    StepReagent/ConditionsYield (%)Reference
    Aryne generationCsF, THF, reflux72
    Bromonaphthalene couplingNaNH₂, THF, reflux49
  • Magnetic Properties :

    CompoundSpin Moment (μB)MethodReference
    C₂₈H₁₄1.0DFT/Hybrid functionals

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Feasible Synthetic Routes

Reactant of Route 1
Phenanthro[1,10,9,8-opqra]perylene
Reactant of Route 2
Phenanthro[1,10,9,8-opqra]perylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.